molecular formula C6H3N4NaO2 B1440276 Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 1209736-28-6

Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B1440276
CAS No.: 1209736-28-6
M. Wt: 186.1 g/mol
InChI Key: FNNFZIZGMJEDEU-UHFFFAOYSA-M
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Description

Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate (CAS: 1209736-28-6) is a heterocyclic compound with the molecular formula C₆H₃N₄NaO₂ and a molecular weight of 186.10 g/mol . It belongs to the 1,2,4-triazolo[1,5-a]pyrimidine family, a class of nitrogen-rich bicyclic structures known for their diverse pharmacological activities.

Properties

IUPAC Name

sodium;[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2.Na/c11-5(12)4-1-2-7-6-8-3-9-10(4)6;/h1-3H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNFZIZGMJEDEU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N4NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches to thetriazolo[1,5-a]pyrimidine Core

The core triazolo[1,5-a]pyrimidine scaffold is typically synthesized via condensation reactions involving aminotriazoles and β-dicarbonyl compounds or their derivatives. Two main synthetic routes are commonly employed:

The introduction of the carboxylate group at the 7-position is achieved by using β-ketoesters or cyanoacetate derivatives as starting materials or intermediates:

Conversion to Sodium Salt

The free carboxylic acid form of the triazolopyrimidine is converted to its sodium salt by neutralization with sodium hydroxide or sodium acetate under controlled conditions. This step is typically performed after the cyclization and isolation of the carboxylate-containing compound.

Detailed Procedure Example Using 4,4'-Trimethylenedipiperidine Catalyst

A representative preparation of ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate involves:

  • Mixing ethyl cyanoacetate, 4-chlorobenzaldehyde, and 3-amino-1,2,4-triazole in a 1:1 water-ethanol solvent mixture.
  • Adding 4,4'-trimethylenedipiperidine as a catalyst.
  • Stirring the mixture at room temperature or mild heating until completion.
  • Isolation of the product by filtration or crystallization.
  • Hydrolysis and neutralization to obtain the sodium salt form.

Comparative Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Key Features Yield & Selectivity Reference
One-step condensation of 3,5-diamino-1,2,4-triazole with β-diketones or α,β-unsaturated ketones 3,5-diamino-1,2,4-triazole, 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones Reflux in glacial acetic acid Regioselective, facile High yield, regioselective
Three-component one-pot condensation (aminotriazole + aldehyde + active methylene compound) 3-amino-1,2,4-triazole, aldehydes, ethyl cyanoacetate 4,4'-trimethylenedipiperidine, aqueous ethanol, mild heating Ecofriendly, metal-free, mild Good yield, environmentally benign
Ester hydrolysis and neutralization Ethyl ester derivatives NaOH or sodium acetate neutralization Converts ester to sodium carboxylate salt Quantitative conversion

Research Findings and Notes

  • The regioselectivity and yield depend significantly on the nature of the starting materials and reaction conditions. For instance, the use of ethyl 5-amino-1,2,4-triazole-3-carboxylate leads to somewhat decreased regioselectivity compared to simpler aminotriazoles.
  • The use of 4,4'-trimethylenedipiperidine as a catalyst offers a practical, safe, and environmentally friendly alternative to traditional Lewis acid catalysts, avoiding toxic solvents and complicated work-ups.
  • Alternative solvent-free thermal condensation methods have also been reported for related triazole derivatives, which may be adapted for sodium triazolopyrimidine carboxylates with optimization.
  • Amidation and further functionalization of the carboxylate group have been explored for related triazolopyrimidine derivatives, indicating the versatility of the prepared sodium salt intermediate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate with structurally analogous compounds, focusing on molecular features, synthesis, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Features Biological Activity Synthesis Method Reference
This compound C₆H₃N₄NaO₂ COO⁻Na⁺ at C7 High aqueous solubility Not explicitly stated (potential for drug formulations) Likely derived from ester hydrolysis
2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one sodium salt C₉H₄N₅NaO₄ NO₂ at C6, furyl at C2 Structural analogue of ZM-241385 A2a adenosine receptor effector; antiseptic Cyclization followed by salt formation
Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate C₈H₉N₄O₂ COOEt at C7, CH₃ at C5 Lipophilic ester group Intermediate for nucleoside analogues Vorbrüggen glycosylation with TMSOTf catalyst
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate C₁₀H₁₂N₄O₂ COOEt at C6, CH₃ at C5/C7 Dual methyl substitution CB2 receptor agonist precursor Alkylation of triazolopyrimidine core
7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid C₇H₅F₂N₃O₂ CF₂H at C7, COOH at C6 Enhanced acidity from CF₂H and COOH Not specified (pharmaceutical intermediate) Halogenation and carboxylation
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol sodium salt C₆H₅N₄NaO CH₃ at C5, OH⁻Na⁺ at C7 Sodium salt of hydroxyl derivative Unknown (structural similarity to antiseptic agents) Recrystallization from ionic solvents

Key Comparison Points

Structural Modifications and Solubility: The sodium carboxylate group in the target compound confers high water solubility, unlike ethyl ester derivatives (e.g., C₈H₉N₄O₂), which are more lipophilic and serve as synthetic intermediates . Substituents like difluoromethyl (CF₂H) or nitro (NO₂) groups alter electronic properties and bioavailability. For example, the 2-furyl-6-nitro derivative exhibits receptor-binding activity due to its electron-withdrawing groups .

Synthetic Routes :

  • Sodium salts are often synthesized via hydrolysis of ethyl esters followed by neutralization with NaOH .
  • Vorbrüggen glycosylation (using TMSOTf catalyst) is common for introducing sugar moieties in antiviral nucleoside analogues .
  • Methyl and dimethyl derivatives are synthesized via alkylation or cyclocondensation in refluxing phosphorus oxychloride .

Biological Activities: Antiviral/Antitumor: Ethyl esters with acyclic side chains (e.g., 3a-i and 4a-f in ) are precursors to nucleoside analogues targeting herpes simplex virus . Receptor Modulation: The 2-furyl-6-nitro sodium salt acts as an A2a adenosine receptor effector, while CB2 agonists (e.g., ) are explored for inflammatory diseases . Electrochemical Properties: Triazolopyrimidinones (e.g., S1-TP in ) show redox activity relevant to drug metabolism studies .

Applications :

  • Sodium carboxylates are suited for injectable formulations due to solubility, whereas lipophilic esters (e.g., –16) are intermediates in drug synthesis .
  • Nitro and halogenated derivatives () are leveraged for targeted therapies due to their enhanced binding and stability.

Biological Activity

Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the triazolopyrimidine class of compounds. The synthesis typically involves multi-step reactions starting from simpler precursors, often employing methods such as microwave-assisted synthesis or conventional heating. The molecular structure is characterized by a triazole ring fused to a pyrimidine moiety, which is crucial for its biological activity.

1. Calcium Channel Blocking Activity

Research has demonstrated that derivatives of triazolo[1,5-a]pyrimidine exhibit calcium channel blocking activity. In a study evaluating various synthesized compounds, this compound showed dose-dependent inhibition of KCl-induced contractions in isolated smooth muscle tissues. The highest observed inhibition was comparable to that of nifedipine, a well-known calcium channel blocker .

CompoundConcentration (M)Inhibition (%)
This compound6×1056\times 10^{-5}100
Nifedipine6×1056\times 10^{-5}100

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicated that it significantly inhibits COX-2 enzyme activity in vitro, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests potential utility in treating inflammatory conditions .

CompoundIC50 (μmol)
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01

3. Neuroprotective Activity

Recent investigations have highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro studies using human microglial cells showed that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the triazole and pyrimidine rings. For example:

  • Electron-donating groups on the pyrimidine enhance anti-inflammatory activity.
  • Hydrophobic substitutions improve binding affinity to target proteins involved in inflammatory pathways.

Case Study 1: Anti-cancer Activity

In a study focused on cancer therapeutics, sodium [1,2,4]triazolo[1,5-a]pyrimidine derivatives were evaluated for their ability to inhibit tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme implicated in DNA repair mechanisms in cancer cells. Certain derivatives exhibited significant TDP2 inhibition with IC50 values below 50 μM and showed promising cell permeability without notable cytotoxicity .

Case Study 2: Influenza Virus Inhibition

Another notable application is its role in antiviral activity against the influenza virus. Compounds derived from sodium [1,2,4]triazolo[1,5-a]pyrimidine were found to disrupt essential protein-protein interactions necessary for viral replication. Molecular docking studies provided insights into the binding mechanisms within viral proteins .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate and its derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted pyrimidine precursors with triazole derivatives. For example, ethyl esters (e.g., ethyl 5-amino-7-aryl derivatives) are synthesized using catalysts like TMDP (tetramethyldiamidophosphoric acid) in ethanol/water (1:1 v/v), followed by saponification to the sodium carboxylate . Reaction monitoring via TLC and purification via silica gel chromatography are critical for isolating intermediates.

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer : Characterization relies on multi-spectral analysis:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.8–7.3 ppm for triazole-pyrimidine cores) and confirms substitution patterns .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 378.2 for N-cyclohexyl derivatives) .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., triclinic P1 space group with a = 7.5884 Å, α = 70.655°) .

Q. What solvent systems and catalysts are optimal for synthesizing triazolo-pyrimidine derivatives?

  • Methodological Answer : Polar aprotic solvents (DMF, ethanol) with Brønsted acid catalysts (e.g., TMDP) enhance cyclization efficiency. For example, TMDP in ethanol/water (1:1 v/v) achieves >85% yield for ethyl 5-amino-7-aryl derivatives . Microwave-assisted synthesis can reduce reaction times for thermally sensitive intermediates.

Advanced Research Questions

Q. How can conflicting NMR data for triazolo-pyrimidine derivatives be resolved during structural elucidation?

  • Methodological Answer : Ambiguities in proton assignments (e.g., overlapping signals in δ 1.2–2.4 ppm for alkyl chains) require advanced techniques:

  • 2D NMR (COSY, HSQC) : Correlates adjacent protons and carbon environments .
  • Variable-temperature NMR : Reduces signal broadening caused by conformational exchange in flexible substituents.
  • Crystallographic validation : Cross-references NMR assignments with X-ray-derived bond lengths and angles .

Q. What strategies mitigate decomposition of the sodium carboxylate group under acidic or thermal conditions?

  • Methodological Answer : Stabilization methods include:

  • pH-controlled environments : Maintain neutral to slightly alkaline conditions (pH 7–9) to prevent protonation of the carboxylate.
  • Lyophilization : Freeze-drying preserves hygroscopic sodium salts.
  • Protective groups : Use tert-butyl esters during synthesis, followed by selective deprotection .

Q. How do electronic effects of substituents influence the reactivity of the triazolo-pyrimidine core?

  • Methodological Answer : Computational studies (DFT, QSPR) reveal:

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 2 increase electrophilicity, enabling nucleophilic substitutions .
  • Steric hindrance from bulky aryl groups (e.g., 4-chlorophenyl) at position 7 slows hydrolysis of the carboxylate .
  • Hammett plots correlate σ values of substituents with reaction rates for predictive modeling .

Q. What are the challenges in scaling up triazolo-pyrimidine synthesis while maintaining regioselectivity?

  • Methodological Answer : Key considerations include:

  • Catalyst loading optimization : Reduce TMDP to <5 mol% to minimize side reactions in large batches .
  • Flow chemistry : Continuous reactors improve heat dissipation and mixing for exothermic cyclizations.
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Screens binding affinity to target receptors (e.g., CB2 cannabinoid receptors) using AutoDock Vina .
  • QSAR models : Train datasets on substituent effects (e.g., logP, polar surface area) to predict bioavailability .
  • ADMET profiling : Simulates absorption, metabolism, and toxicity using tools like SwissADME .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
Reactant of Route 2
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

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